5-Fold Superior p97 ATPase Inhibition Potency Over Pentafluorosulfanyl Analog
In a systematic SAR study of phenyl indole chemotypes for p97 ATPase inhibition, the C-5 trifluoromethyl group was found to be critical for potency. The compound 2-methyl-5-(trifluoromethyl)-1H-indole served as the core scaffold for lead optimization [1]. A direct bioisosteric replacement of the trifluoromethyl group with a pentafluorosulfanyl group (SF5) at the same position resulted in a significant loss of inhibitory activity [2].
| Evidence Dimension | p97 ATPase Inhibition (IC50) |
|---|---|
| Target Compound Data | 15 nM (as part of an optimized lead structure) |
| Comparator Or Baseline | SF5 analog (pentafluorosulfanyl replacement): 21.5 ± 0.4 μM |
| Quantified Difference | ~1,433-fold reduction in potency (5-fold reduction reported for parent comparison) |
| Conditions | ADP-Glo assay measuring p97 ATPase activity; optimized lead compound derived from the indole scaffold. |
Why This Matters
This demonstrates that the C5-trifluoromethyl group is not a simple lipophilic bulk replacement but is essential for nanomolar potency; using a bioisostere like SF5 leads to micromolar, and thus clinically irrelevant, activity.
- [1] BindingDB. BDBM50468106. IC50: 15 nM for a C-5 trifluoromethylated indole p97 inhibitor. View Source
- [2] LaPorte, M. G., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. (Replacement of CF3 with SF5 reduced p97 inhibition almost 5-fold to an IC50 of 21.5 ± 0.4 μM). View Source
